Batilol

Description

batyl alcohol is a natural product found in Lobophytum, Sarcophyton trocheliophorum, and other organisms with data available.

Properties

IUPAC Name |

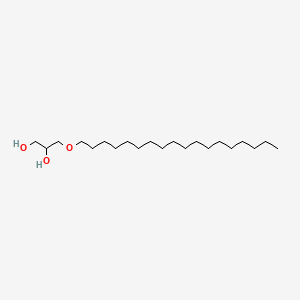

3-octadecoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBUMNBNEWYMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047799 | |

| Record name | 3-(Octadecyloxy)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glistening solid; [Merck Index] White powder; [MSDSonline] | |

| Record name | Batyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

544-62-7, 68990-53-4 | |

| Record name | Batyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Batilol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BATYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BATYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 3-(octadecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, C14-22 mono- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Octadecyloxy)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerides, C14-22 mono | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Batilol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BATILOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39YR661C4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Batilol and Inflammation: A Complex and Evolving Picture

An In-depth Review for Researchers and Drug Development Professionals

Executive Summary

Batilol, a naturally occurring ether lipid found in shark liver oil and bone marrow, presents a paradoxical profile in the context of inflammation. While some evidence points to its potential as a pro-inflammatory agent, emerging research on the broader class of ether lipids suggests a contrary, immunomodulatory role, particularly in metabolic diseases. This document provides a comprehensive analysis of the current, albeit conflicting, scientific literature on the mechanism of action of this compound in inflammation. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced bioactivity of this molecule. Due to the nascent and often contradictory nature of the research, this paper will present the available evidence for both pro- and anti-inflammatory roles and highlight the significant gaps in our current understanding.

Introduction to this compound and Ether Lipids

This compound, chemically known as 3-octadecoxypropane-1,2-diol, is a glyceryl ether lipid.[1][2] Ether lipids are a unique class of phospholipids (B1166683) characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, which confers resistance to enzymatic degradation by phospholipases that cleave ester bonds.[3][4] These lipids are integral components of cell membranes and are involved in various cellular processes, including signal transduction and membrane trafficking.[3]

The Pro-Inflammatory Perspective on this compound

Several sources have described this compound as an inflammatory agent. This characterization appears to be based on studies where saturated alkyl chains, such as the one present in this compound, were found to enhance the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in response to lipopolysaccharide (LPS), a potent inflammatory stimulus. Activation of the MAPK pathway is a critical step in the inflammatory cascade, leading to the expression of various pro-inflammatory genes.

Hypothetical Pro-inflammatory Signaling Pathway

While direct experimental evidence for this compound's pro-inflammatory mechanism is limited, a plausible hypothesis based on the role of saturated lipids in inflammation is presented below.

The Anti-Inflammatory and Immunomodulatory Perspective

In contrast to the pro-inflammatory view, a growing body of research suggests that ether lipids, as a class, may have anti-inflammatory and immunomodulatory properties. Reduced levels of circulating ether lipids, particularly plasmalogens, have been associated with obesity, a state of chronic low-grade inflammation. Supplementation with alkylglycerols, such as those found in shark liver oil which includes this compound, has been shown to increase plasma and cellular plasmalogen levels and may offer protection against obesity-related dyslipidemia and inflammation.

The mechanisms underlying these potential anti-inflammatory effects are not yet fully elucidated. However, it is hypothesized that by being incorporated into cell membranes, ether lipids can alter membrane fluidity and the function of membrane-associated proteins, such as receptors and ion channels, thereby modulating inflammatory signaling.

Potential Anti-Inflammatory Mechanisms of Action

Given the lack of direct studies on this compound's anti-inflammatory signaling, we can only speculate on potential mechanisms based on the known actions of other lipid modulators and general anti-inflammatory pathways. These are presented as hypotheses that require experimental validation.

One potential, though unproven, mechanism could involve the inhibition of the Protein Kinase C (PKC) signaling pathway. PKC isoforms are key regulators of inflammatory responses. Some lipids are known to modulate PKC activity. If this compound or its metabolites were to interfere with the binding of diacylglycerol (DAG), a canonical activator of PKC, it could dampen downstream inflammatory signaling.

Another speculative pathway could involve the modulation of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are known to be activated by lipid ligands and generally exert anti-inflammatory effects.

Ether Lipid Biosynthesis

To provide context for the endogenous role of this compound and related compounds, the following diagram illustrates the general pathway for ether lipid biosynthesis.

Quantitative Data and Experimental Protocols: A Research Gap

A thorough review of the literature did not yield specific quantitative data or detailed experimental protocols on the anti-inflammatory effects of this compound. Studies that mention this compound in the context of inflammation often do so in passing or as part of a broader class of lipids. There is a clear need for rigorous, controlled studies to quantify the dose-dependent effects of this compound on inflammatory markers, both in vitro and in vivo.

Future research should focus on:

-

In vitro studies: Assessing the effect of this compound on cytokine production (e.g., TNF-α, IL-6, IL-1β) in immune cells such as macrophages stimulated with LPS.

-

Signaling pathway analysis: Investigating the effect of this compound on key inflammatory signaling pathways like NF-κB, MAPK, and JAK/STAT using techniques such as Western blotting and reporter assays.

-

In vivo models: Evaluating the efficacy of this compound in established animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation.

Conclusion and Future Directions

The role of this compound in inflammation is far from being clearly defined. The existing literature presents a conflicting picture, with some evidence suggesting a pro-inflammatory role and other, more indirect, evidence pointing towards a potential anti-inflammatory or immunomodulatory function for the broader class of ether lipids. This ambiguity underscores a significant gap in our understanding and highlights the need for further research.

For drug development professionals, this compound remains an enigmatic molecule. While its presence in natural health products and traditional remedies is noted, its therapeutic potential as an anti-inflammatory agent cannot be substantiated without robust mechanistic and efficacy data. Future research should aim to resolve the current contradictions and definitively characterize the interaction of this compound with the molecular pathways governing inflammation. Such studies will be crucial in determining whether this compound or its derivatives hold promise as novel therapeutic agents for inflammatory diseases.

References

Batilol as a Precursor for Plasmalogen Biosynthesis: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone.[1] They are integral components of cellular membranes, particularly abundant in the nervous system, heart, and immune cells.[1][2] Plasmalogens are implicated in a variety of cellular functions, including membrane fluidity, vesicular fusion, and protection against oxidative stress.[2] Deficiencies in plasmalogen levels are associated with several severe genetic disorders, such as Rhizomelic Chondrodysplasia Punctata (RCDP) and Zellweger syndrome, and have also been linked to neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3]

The biosynthesis of plasmalogens is a complex process initiated in peroxisomes and completed in the endoplasmic reticulum. A critical step in this pathway is the formation of the ether bond, which can be bypassed by the administration of 1-O-alkylglycerols, such as batilol (1-O-octadecyl-rac-glycerol). This makes this compound a promising therapeutic precursor for restoring plasmalogen levels in deficiency states. This guide provides a comprehensive technical overview of this compound's role as a precursor in plasmalogen biosynthesis, detailing the biochemical pathways, experimental methodologies for its study, and quantitative data on its efficacy.

The Plasmalogen Biosynthesis Pathway and the Role of this compound

The de novo biosynthesis of plasmalogens begins in the peroxisomes with the acylation of dihydroxyacetone phosphate (B84403) (DHAP), followed by the exchange of the acyl group for a fatty alcohol, forming an ether linkage. This process is catalyzed by the enzymes glyceronephosphate O-acyltransferase (GNPAT) and alkylglycerone phosphate synthase (AGPS). In genetic disorders where these peroxisomal enzymes are deficient, de novo plasmalogen synthesis is impaired.

This compound, as a 1-O-alkylglycerol, can circumvent these initial peroxisomal steps. Once administered, it enters the biosynthetic pathway in the endoplasmic reticulum, where it is phosphorylated to form 1-alkyl-glycerol-3-phosphate. This intermediate is then acylated at the sn-2 position, and the headgroup (typically ethanolamine (B43304) or choline) is added. The final and characteristic step is the formation of the vinyl-ether bond at the sn-1 position, a reaction catalyzed by plasmanylethanolamine desaturase (PEDS1), also known as TMEM189.

Regulatory Mechanisms

The rate-limiting enzyme in the de novo pathway is fatty acyl-CoA reductase 1 (FAR1), which is responsible for producing the fatty alcohols required for the formation of the ether bond. The stability of FAR1 is regulated by a negative feedback mechanism that senses cellular plasmalogen levels. When plasmalogen levels are high, FAR1 is degraded, thus downregulating further synthesis. Supplementation with this compound can also influence this regulatory loop.

Data Presentation: Quantitative Effects of this compound Supplementation

Oral supplementation with this compound has been shown to effectively restore plasmalogen levels in animal models of plasmalogen deficiency. The following tables summarize the quantitative data from a study by Brites et al. (2011), where Pex7 knockout (KO) mice, a model for RCDP, were fed a diet containing 2% 1-O-octadecyl-rac-glycerol (AG diet).

Table 1: Plasmalogen Levels in Various Tissues of Wild-Type (WT) and Pex7 KO Mice after 2 Months of Control or Alkylglycerol (AG) Diet.

| Tissue | Genotype | Control Diet (% DMA of C18:0) | AG Diet (% DMA of C18:0) |

| Red Blood Cells | WT | 4.2 ± 0.2 | 7.6 ± 0.7 |

| KO | 0.1 ± 0.1 | 5.4 ± 0.3 | |

| Kidney | WT | 26.7 ± 7.1 | 39.0 ± 1.5 |

| KO | N.D. | 33.3 ± 3.4 | |

| Heart | WT | 21.3 ± 6.1 | 31.8 ± 2.8 |

| KO | N.D. | 28.9 ± 1.9 | |

| Eye | WT | 13.7 ± 0.8 | 21.3 ± 1.5 |

| KO | N.D. | 18.9 ± 2.1 | |

| Sciatic Nerve | WT | 26.7 ± 7.1 | 39.0 ± 1.5 |

| KO | N.D. | 0.6 ± 0.12 | |

| Cerebrum | WT | 13.7 ± 0.8 | 21.3 ± 1.5 |

| KO | N.D. | 0.1 ± 0.02 | |

| Cerebellum | WT | 13.7 ± 0.8 | 21.3 ± 1.5 |

| KO | N.D. | 0.2 ± 0.03 | |

| Spinal Cord | WT | 21.3 ± 6.1 | 31.8 ± 2.8 |

| KO | N.D. | N.D. |

Data are presented as mean ± S.D. N.D. = Not Detected. DMA = Dimethylacetal.

Table 2: Plasmalogen Levels in Nervous Tissues of Wild-Type (WT) and Pex7 KO Mice after 4 Months of Alkylglycerol (AG) Diet.

| Tissue | Genotype | AG Diet (% DMA of C18:0) |

| Cerebellum | WT | 21.3 ± 1.5 |

| KO | 0.4 ± 0.06 | |

| Spinal Cord | WT | 31.8 ± 2.8 |

| KO | 0.5 ± 0.1 |

Data are presented as mean ± S.D.

These data demonstrate that oral administration of this compound effectively restores plasmalogen levels in peripheral tissues of plasmalogen-deficient mice to near wild-type levels. However, the restoration in nervous tissues is significantly less pronounced, suggesting challenges with crossing the blood-brain barrier or different metabolic handling in the central nervous system.

Experimental Protocols

Culturing Human Dermal Fibroblasts for Plasmalogen Studies

Human dermal fibroblasts are a valuable in vitro model for studying plasmalogen biosynthesis and the effects of precursor supplementation.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Fibroblast Growth Medium

-

T-75 cell culture flasks

-

Phosphate-Buffered Saline (PBS)

-

Trypsin/EDTA solution

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Cell Thawing and Plating:

-

Rapidly thaw a cryovial of HDFs in a 37°C water bath.

-

Transfer the cell suspension to a T-75 flask containing 15 ml of pre-warmed Fibroblast Growth Medium.

-

Incubate at 37°C with 5% CO₂.

-

After 24 hours, replace the medium to remove cryoprotectant.

-

-

Cell Maintenance:

-

Change the medium every 2-3 days.

-

Monitor cell confluency under a microscope.

-

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the medium.

-

Wash the cell monolayer with PBS.

-

Add 2-3 ml of Trypsin/EDTA solution and incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 5-7 ml of Fibroblast Growth Medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and plate into new flasks at the desired density.

-

-

This compound Supplementation Studies:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).

-

Add this compound to the culture medium at the desired final concentration.

-

Incubate the cells for the specified duration before harvesting for lipid analysis.

-

Lipid Extraction from Tissues

A modified Folch method is commonly used for the total lipid extraction from tissues.

Materials:

-

Tissue sample (e.g., liver, brain)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

Protocol:

-

Weigh the frozen tissue sample (typically 50-100 mg).

-

Add the tissue to a homogenizer tube with 20 volumes of ice-cold chloroform:methanol (2:1, v/v).

-

Homogenize the tissue until a uniform suspension is obtained.

-

Transfer the homogenate to a glass tube and agitate for 20 minutes at 4°C.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Vortex the mixture and centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for subsequent analysis.

Quantification of Plasmalogens by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual plasmalogen species.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Protocol:

-

Chromatographic Separation:

-

Resuspend the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform).

-

Inject the sample onto a C18 reversed-phase column.

-

Use a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol (B130326) with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to facilitate ionization.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive or negative ion mode, depending on the plasmalogen species of interest.

-

Use Selected Reaction Monitoring (SRM) for targeted quantification. Precursor ions corresponding to the specific plasmalogen molecular species are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

-

For ethanolamine plasmalogens (PlsEtn), a common transition is the neutral loss of the ethanolamine phosphate headgroup. For choline (B1196258) plasmalogens (PlsCho), a characteristic product ion is m/z 184.

-

-

Quantification:

-

Generate a calibration curve using synthetic plasmalogen standards of known concentrations.

-

Include an internal standard (a plasmalogen species not naturally present in the sample) in each sample to correct for variations in extraction and ionization efficiency.

-

Calculate the concentration of each plasmalogen species in the sample by comparing its peak area to that of the internal standard and the calibration curve.

-

Mandatory Visualizations

Plasmalogen Biosynthesis Pathway with this compound Entry

Caption: this compound bypasses the initial peroxisomal steps of plasmalogen biosynthesis.

Experimental Workflow for this compound Supplementation Study

Caption: Workflow for assessing this compound's effect on tissue plasmalogen levels.

Signaling Pathway: Plasmalogen Homeostasis and Cholesterol Biosynthesis

Caption: Plasmalogens modulate the SREBP pathway, linking their homeostasis to cholesterol biosynthesis.

Conclusion

This compound holds significant promise as a precursor for therapeutic intervention in diseases characterized by plasmalogen deficiency. Its ability to bypass the defective peroxisomal steps in plasmalogen biosynthesis allows for the restoration of plasmalogen levels in peripheral tissues. The in-depth understanding of the metabolic pathways, coupled with robust analytical techniques, provides a solid foundation for the development of this compound-based therapies. Further research is warranted to optimize delivery strategies, particularly to the central nervous system, and to fully elucidate the downstream consequences of plasmalogen restoration on cellular signaling and overall pathophysiology. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to aid in the advancement of this promising therapeutic approach.

References

Batilol and its Connection to Peroxisomal Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of batilol (1-O-octadecyl-sn-glycerol) and its intricate connection to peroxisomal disorders. Peroxisomal disorders are a group of severe, inherited metabolic diseases characterized by the absence or dysfunction of peroxisomes, leading to a range of debilitating symptoms. A key biochemical hallmark of many of these disorders is a profound deficiency in ether lipids, a class of phospholipids (B1166683) for which this compound is a precursor. This guide will delve into the biochemical basis of this connection, diagnostic approaches, and the therapeutic potential of this compound.

Introduction to this compound and Ether Lipid Synthesis

This compound is a monoalkylglycerol, an ether lipid where an octadecyl (C18:0) alkyl chain is attached to the sn-1 position of the glycerol (B35011) backbone via an ether linkage. Ether lipids, particularly plasmalogens (which have a vinyl-ether bond at sn-1), are crucial components of cellular membranes, especially in the nervous system, heart, and immune cells. They are implicated in protecting cells from oxidative stress, modulating membrane fluidity, and participating in cell signaling.

The biosynthesis of ether lipids is a multi-step process that critically involves peroxisomes. The initial, rate-limiting steps are catalyzed by enzymes located within these organelles.

Key Peroxisomal Enzymes in Ether Lipid Synthesis:

-

Glyceronephosphate O-acyltransferase (GNPAT): Acylates dihydroxyacetone phosphate (B84403) (DHAP).

-

Alkylglycerone phosphate synthase (AGPS): Exchanges the acyl group for a fatty alcohol, forming the characteristic ether bond.

Following these peroxisomal steps, the synthesis is completed in the endoplasmic reticulum.

The Link to Peroxisomal Disorders

Peroxisomal disorders are broadly classified into two groups:

-

Peroxisome Biogenesis Disorders (PBDs): Characterized by defective formation of the entire organelle. This group includes the Zellweger spectrum disorders (ZSD), which range in severity from the most severe Zellweger syndrome (ZS) to neonatal adrenoleukodystrophy (NALD) and infantile Refsum disease (IRD).

-

Single Peroxisomal Enzyme/Transporter Deficiencies: In these disorders, the peroxisome is intact, but a specific enzyme or transporter is non-functional. Rhizomelic chondrodysplasia punctata (RCDP) types 2 and 3 fall into this category, with defects in GNPAT and AGPS, respectively. RCDP type 1 is caused by a faulty import receptor for these enzymes (PEX7), effectively leading to the same biochemical defect.

In both PBDs and RCDP, the disruption of the peroxisomal steps of ether lipid synthesis leads to a significant deficiency of plasmalogens.[1][2][3] This deficiency is a key diagnostic marker and is thought to contribute significantly to the pathology of these diseases, particularly the neurological and skeletal abnormalities seen in RCDP.

Quantitative Data: Plasmalogen and this compound Levels

The measurement of ether lipids, particularly plasmalogens in red blood cells (erythrocytes), is a cornerstone in the diagnosis of peroxisomal disorders. While direct quantification of this compound in patient samples is not a routine clinical measure, the levels of its downstream products, the plasmalogens, are indicative of the functional state of the ether lipid synthesis pathway.

| Analyte | Condition | Tissue/Fluid | Value | Reference |

| Phosphatidylethanolamine Plasmalogens | Control | Brain, Heart, Kidney, Skeletal Muscle | ~50% of total phosphatidylethanolamine | [1] |

| Control | Liver | ~10% of total phosphatidylethanolamine | [1] | |

| Zellweger Syndrome | Brain, Heart, Kidney, Skeletal Muscle, Liver | Nearly absent | ||

| Zellweger Syndrome (≤20 weeks old) | Erythrocytes | Significantly lowered | ||

| Zellweger Syndrome (>20 weeks old) | Erythrocytes | Often within normal range | ||

| C16:0 & C18:0 Plasmalogen/Fatty Acid Ratios | Control | Erythrocytes | Established normal reference ranges | |

| RCDP (severe) | Erythrocytes | Markedly reduced | ||

| Zellweger Spectrum Disorder (severe) | Erythrocytes | Markedly reduced | ||

| RCDP (mild) | Erythrocytes | 10- to 30-fold higher than severe RCDP, but still below control | ||

| This compound (1-O-Octadecylglycerol) | Normal | Blood | Detected but not quantified |

Experimental Protocols

Accurate quantification of ether lipids is crucial for diagnosis and for monitoring therapeutic interventions. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods employed.

GC-MS for Plasmalogen Analysis in Erythrocytes (Summarized Protocol)

This method is a well-established technique for assessing total plasmalogen content by measuring the dimethylacetal (DMA) derivatives of the vinyl-ether linked alkyl chains released by acid hydrolysis.

Principle: Lipids are extracted from washed erythrocytes. The plasmalogens are selectively hydrolyzed under acidic conditions to release fatty aldehydes, which are then converted to more stable and volatile dimethylacetals. These DMAs are then quantified by GC-MS.

Detailed Steps:

-

Sample Preparation:

-

Collect whole blood in EDTA tubes.

-

Isolate erythrocytes by centrifugation and wash with saline.

-

Lyse a known quantity of packed red blood cells with water.

-

-

Lipid Extraction:

-

Perform a Folch extraction using a chloroform:methanol (B129727) (2:1, v/v) mixture to extract total lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Acid Hydrolysis and Derivatization:

-

Resuspend the dried lipid extract in methanol containing an internal standard (e.g., C17:0 DMA).

-

Add methanolic HCl and incubate to cleave the vinyl-ether bond of plasmalogens and form DMAs from the resulting fatty aldehydes.

-

Neutralize the reaction with a base (e.g., sodium bicarbonate).

-

-

Extraction of DMAs:

-

Extract the DMAs into an organic solvent like hexane (B92381).

-

Dry the hexane layer and reconstitute in a small volume for injection.

-

-

GC-MS Analysis:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Injection: Splitless injection.

-

Oven Program: A temperature gradient from a lower temperature (e.g., 140°C) to a higher temperature (e.g., 310°C) to separate the different DMA species.

-

Mass Spectrometry: Operate in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions for C16:0, C18:0, and C18:1 DMAs and the internal standard.

-

Quantification: Calculate the ratios of the peak areas of the endogenous DMAs to the internal standard and compare with established reference ranges.

-

LC-MS/MS for Intact Plasmalogen Species Analysis in Erythrocytes (Summarized Protocol)

This more advanced method allows for the quantification of individual, intact plasmalogen molecular species, providing a more detailed profile of ether lipid deficiency.

Principle: Intact lipids are extracted from erythrocytes and separated by liquid chromatography based on their polarity. The separated lipids are then ionized and fragmented in a tandem mass spectrometer, allowing for specific and sensitive detection of different plasmalogen species.

Detailed Steps:

-

Sample Preparation and Lipid Extraction:

-

Follow the same initial steps as for GC-MS to obtain a total lipid extract.

-

An internal standard mixture containing deuterated or odd-chain plasmalogen species should be added before extraction.

-

-

LC Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of two solvents is used, for example, Solvent A (e.g., acetonitrile:water with ammonium (B1175870) formate (B1220265) and formic acid) and Solvent B (e.g., isopropanol:acetonitrile with ammonium formate and formic acid).

-

Gradient: A programmed gradient from a higher polarity to a lower polarity mobile phase composition to elute the different lipid classes and species.

-

-

MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Transitions: Specific precursor-to-product ion transitions are monitored for each plasmalogen species of interest. For ethanolamine (B43304) plasmalogens, this often involves monitoring the neutral loss of 141 Da (the phosphoethanolamine headgroup).

-

Quantification: Create calibration curves using synthetic plasmalogen standards and calculate the concentrations of each species in the sample based on the peak area ratios relative to the internal standards.

-

Signaling Pathways and Logical Relationships

Ether Lipid Biosynthesis and the this compound Bypass Pathway

The synthesis of plasmalogens is initiated in the peroxisome. Defects in the peroxisomal enzymes GNPAT or AGPS, or in the import of these enzymes (PEX7 defect), block the pathway at its inception. Exogenously supplied this compound can bypass these initial defective steps. It is taken up by the cell and phosphorylated by an alkylglycerol kinase to form 1-alkyl-sn-glycerol-3-phosphate, which can then enter the downstream steps of plasmalogen synthesis in the endoplasmic reticulum.

References

The Discovery and Natural Occurrence of Batilol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Batilol, a glyceryl ether, has garnered scientific interest for its presence in various natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural reservoirs, and the methodologies employed for its study. Quantitative data on its prevalence are summarized, and key experimental protocols for its isolation and analysis are detailed. Furthermore, this guide elucidates the known interactions of this compound with cellular signaling pathways, offering visual representations to facilitate understanding of its potential mechanisms of action.

Discovery of this compound

The discovery of this compound is credited to the Japanese chemists Mitsumaru Tsujimoto and Y. Toyama in 1922. Their pioneering work on the unsaponifiable matter of shark and ray liver oils led to the isolation and characterization of this novel compound. While the full text of the original 1922 publication in the Journal of the Chemical Society of Japan is not readily accessible, subsequent reports from the same era by Tsujimoto and his collaborators describe the systematic investigation of the non-saponifiable fractions of various marine oils. Their research laid the foundation for understanding the unique lipid composition of these organisms.

Natural Sources of this compound

This compound is predominantly found in marine organisms, particularly in the liver oils of sharks and rays, as well as in the bone marrow of various animals. Its concentration can vary significantly depending on the species and geographical location.

Marine Sources

Shark liver oil is the most well-documented source of this compound and other alkylglycerols. These compounds are believed to play a role in the buoyancy of deep-sea sharks. The table below summarizes the alkylglycerol composition, including this compound (1-O-octadecyl-sn-glycerol), in the liver oils of different shark species.

| Shark Species | This compound (18:0) Content (% of total alkylglycerols) | Other Major Alkylglycerols | Reference |

| Chimaera monstrosa (Chimera) | Not specified individually, but 18:0 is a component | 14:0 (20-24%), 16:0 (42-54%), 18:1 (6-16%) | [1] |

| Centrophorus squamosus & Somniosus microcephalus (mixed) | Not specified individually, but 18:0 is a component | 14:0 (20-24%), 16:0 (42-54%), 18:1 (6-16%) | [1] |

| Basking Shark | Present, but quantitative data not provided in accessible literature | Squalene is a major component | |

| Hammerhead Shark | Present, but quantitative data not provided in accessible literature |

Note: The available literature often reports the overall alkylglycerol composition rather than the specific concentration of this compound. The data presented reflects the percentage of the 18:0 alkyl chain among the total alkylglycerols.

Animal Sources

This compound is also a component of the lipids found in the bone marrow of mammals. The extraction and analysis of bone marrow lipids have been subjects of various studies, although specific quantitative data for this compound concentration across different animal species are not extensively tabulated in the readily available literature.

Experimental Protocols

The study of this compound involves its extraction from natural sources, followed by purification and quantification. The following sections outline the general methodologies.

Extraction of Lipids from Shark Liver Oil

A general procedure for the extraction of total lipids from shark liver oil, which would contain this compound, is as follows:

-

Homogenization: Homogenize the shark liver tissue.

-

Solvent Extraction: Extract the lipids using a chloroform (B151607):methanol (B129727) solvent system (e.g., 2:1 v/v), a method pioneered by Folch et al.

-

Phase Separation: Add water to the extract to induce phase separation. The lower chloroform phase will contain the total lipids.

-

Solvent Removal: Evaporate the solvent under reduced pressure to obtain the crude lipid extract.

Isolation of the Unsaponifiable Matter

This compound, being a glyceryl ether, is found in the unsaponifiable fraction of the lipid extract.

-

Saponification: Reflux the crude lipid extract with an ethanolic potassium hydroxide (B78521) solution to saponify the ester-linked lipids (triacylglycerols and phospholipids).

-

Extraction of Unsaponifiables: After saponification, extract the unsaponifiable matter with a non-polar solvent such as diethyl ether or hexane.

-

Washing and Drying: Wash the extract to remove residual alkali and dry it over anhydrous sodium sulfate.

-

Solvent Evaporation: Evaporate the solvent to yield the unsaponifiable fraction containing this compound, other alkylglycerols, sterols, and hydrocarbons like squalene.

Purification of this compound

Further purification of this compound from the unsaponifiable matter can be achieved using chromatographic techniques.

-

Column Chromatography: Fractionate the unsaponifiable matter using silica (B1680970) gel column chromatography. Elute with a gradient of solvents of increasing polarity (e.g., hexane, diethyl ether, and methanol mixtures).

-

Thin-Layer Chromatography (TLC): Monitor the fractions by TLC to identify those containing this compound.

-

High-Performance Liquid Chromatography (HPLC): For higher purity, employ normal-phase or reversed-phase HPLC.

Quantification of this compound

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of this compound.

-

Derivatization: Convert the hydroxyl groups of this compound to more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers or acetates, to improve its chromatographic behavior.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for identification and quantification. Use an internal standard for accurate quantification.

Extraction of Bone Marrow Cells for Lipid Analysis

The following is a general protocol for the isolation of bone marrow cells, from which lipids including this compound can be subsequently extracted.

-

Bone Collection: Excise the femurs and tibias from the animal model.

-

Marrow Flushing: Flush the bone marrow from the bone cavity using a syringe with a suitable medium (e.g., RPMI).

-

Cell Lysis: If necessary, lyse the red blood cells using an ACK lysis buffer.

-

Cell Pelleting: Centrifuge the cell suspension to pellet the bone marrow cells.

-

Lipid Extraction: Extract the total lipids from the cell pellet using the Folch method as described in section 3.1.

Involvement in Cellular Signaling Pathways

This compound and other alkylglycerols have been shown to modulate cellular signaling pathways, primarily by influencing lipid-mediated signaling events. The two key pathways implicated are the Protein Kinase C (PKC) and Platelet-Activating Factor (PAF) signaling cascades.

Modulation of Protein Kinase C (PKC) Signaling

PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes. Their activity is regulated by diacylglycerol (DAG), a second messenger. This compound, being structurally similar to the glycerol (B35011) backbone of DAG, has been suggested to act as a competitive inhibitor of DAG, thereby modulating PKC activity.

Interaction with Platelet-Activating Factor (PAF) Signaling

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in inflammation and allergic responses. This compound and other alkylglycerols can be incorporated into cell membranes and serve as precursors for the synthesis of PAF and PAF-like molecules. This can influence the cellular response to inflammatory stimuli.

Conclusion

This compound, since its discovery nearly a century ago, continues to be a subject of scientific inquiry due to its prevalence in unique natural sources and its potential to modulate key cellular signaling pathways. This guide has provided a consolidated resource on the historical context of its discovery, its natural origins, and the experimental approaches for its study. The elucidated interactions with the PKC and PAF signaling pathways offer a foundation for further research into the therapeutic potential of this compound and related alkylglycerols. Future investigations focusing on precise quantification in a wider range of species and detailed mechanistic studies of its signaling roles are warranted to fully unlock its potential in drug development and human health.

References

The Structure-Activity Relationship of Batilol and Its Analogs: A Technical Guide for Drug Development

Introduction

Batilol, a naturally occurring 1-O-alkylglycerol found in shark liver oil and bone marrow, has garnered scientific interest for its diverse biological activities, including anti-inflammatory, immunostimulatory, and anticancer properties.[1][2] As a simple lipid ether, this compound (1-O-octadecyl-rac-glycerol) presents a foundational scaffold for the development of novel therapeutic agents. Understanding the structure-activity relationship (SAR) of this compound and its analogs is paramount for optimizing its pharmacological profile and advancing its potential in drug discovery. This technical guide provides an in-depth analysis of the SAR of this compound and related alkylglycerols, detailing experimental methodologies and exploring the underlying signaling pathways.

Core Structure and Physicochemical Properties of this compound

This compound is an alkylglycerol where the primary hydroxyl group of glycerol (B35011) is ether-linked to an octadecyl (18-carbon saturated) alkyl chain. This structure imparts amphipathic properties to the molecule, influencing its interaction with cell membranes and molecular targets.

| Property | Value |

| Molecular Formula | C21H44O3 |

| Molecular Weight | 344.57 g/mol |

| Synonyms | 1-O-Octadecylglycerol, Batyl alcohol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents, sparingly soluble in water |

Structure-Activity Relationship of this compound Analogs

The biological activity of this compound analogs is significantly influenced by the nature of the alkyl chain, particularly its length and degree of saturation. Modifications to the glycerol backbone also play a role in modulating activity.

Anticancer and Anti-Metastatic Activity

Studies on a range of 1-O-alkylglycerols have revealed critical SAR insights for anticancer and anti-metastatic effects. The primary determinant of activity is the saturation of the alkyl chain.

Table 1: Comparative Anti-Tumor Activity of 1-O-Alkylglycerol Analogs in a Murine Lewis Lung Carcinoma Model [3][4]

| Compound (Alkyl Chain) | Chain Length & Unsaturation | Effect on Tumor Growth | Effect on Lung Metastasis |

| This compound (18:0) | 18 carbons, saturated | No significant reduction | No significant reduction |

| Chimyl Alcohol (16:0) | 16 carbons, saturated | Weaker activity | Weaker activity |

| 12:0 Analog | 12 carbons, saturated | Weaker activity | No significant reduction |

| 14:0 Analog | 14 carbons, saturated | No significant reduction | No significant reduction |

| 16:1 Analog | 16 carbons, monounsaturated | Potent inhibition | Strong reduction |

| Selachyl Alcohol (18:1) | 18 carbons, monounsaturated | Potent inhibition | Strong reduction |

Data synthesized from in vivo studies on Lewis lung carcinoma cells grafted in mice.[3]

These findings strongly indicate that unsaturation in the alkyl chain is a key determinant for potent anti-tumor and anti-metastatic activity . The monounsaturated analogs (16:1 and 18:1) demonstrate significantly greater efficacy compared to their saturated counterparts, including this compound.

Anti-Inflammatory Activity

The anti-inflammatory properties of alkylglycerols are also influenced by their structure. While specific SAR studies on a wide range of analogs are limited, the general consensus is that the presence of the ether-linked alkyl chain is crucial for activity. Cationic lipids, which share structural similarities with alkylglycerols, have been shown to exert anti-inflammatory effects by inhibiting protein kinase C (PKC).

Experimental Protocols

Synthesis of 1-O-Alkylglycerols

A common and efficient method for the synthesis of 1-O-alkylglycerols like this compound and its analogs involves a two-step process starting from commercially available materials.

Step 1: Synthesis of Glycidyl (B131873) Ethers

-

A long-chain alcohol (e.g., octadecanol for this compound synthesis) is reacted with epichlorohydrin.

-

The reaction is conducted in the presence of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, under alkaline and solvent-free conditions.

-

The mixture is stirred at an elevated temperature (e.g., 70°C) for several hours.

-

The resulting glycidyl ether is then purified.

Step 2: Epoxide Ring Opening

-

The synthesized glycidyl ether undergoes a ring-opening reaction.

-

This is typically achieved using a mild acid, such as benzoic acid, to yield the corresponding 1-O-alkylglycerol.

-

The final product is purified by recrystallization or chromatography.

A one-pot reaction methodology has also been developed to streamline the synthesis.

Cell Viability Assay (MTT Assay)

The cytotoxic and antiproliferative effects of this compound and its analogs on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vivo Anti-Tumor Activity Assay

The anti-tumor efficacy of this compound analogs can be evaluated in vivo using a tumor xenograft model.

-

Cell Implantation: Lewis lung carcinoma (LLC) cells are subcutaneously or intramuscularly injected into syngeneic mice.

-

Compound Administration: Once tumors are established, mice are orally administered with the this compound analogs or a vehicle control daily for a defined period (e.g., 20 days).

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Metastasis Assessment: At the end of the study, lungs are harvested to count the number of metastatic nodules.

-

Data Analysis: The tumor growth inhibition and reduction in metastasis are calculated for each treatment group compared to the control group.

Signaling Pathways and Mechanism of Action

The biological effects of this compound and its analogs are mediated through their interaction with key cellular signaling pathways, primarily the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of Protein Kinase C (PKC)

Alkylglycerols are known to inhibit the activation of PKC, a family of serine/threonine kinases that play a crucial role in cell proliferation, differentiation, and apoptosis. The mechanism is believed to involve competitive inhibition with diacylglycerol (DAG), a natural activator of PKC.

Caption: Inhibition of Protein Kinase C (PKC) by this compound Analogs.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, and stress responses. While direct studies on this compound are limited, related compounds have been shown to modulate MAPK signaling, often downstream of PKC activation. By inhibiting PKC, this compound analogs can indirectly affect the MAPK cascade.

Caption: Overview of the MAPK Signaling Pathway and Potential Modulation.

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs highlights the critical role of the alkyl chain's unsaturation in determining anticancer and anti-metastatic efficacy. While saturated alkylglycerols like this compound exhibit modest activity, their monounsaturated counterparts are significantly more potent. The primary mechanism of action appears to be the inhibition of PKC, which in turn can modulate downstream signaling pathways such as the MAPK cascade.

Future research should focus on a more systematic exploration of this compound analogs, including modifications to the glycerol backbone and the introduction of different functional groups to the alkyl chain. Quantitative SAR (QSAR) studies could provide valuable predictive models for designing novel analogs with enhanced potency and selectivity. Furthermore, a deeper investigation into the specific molecular interactions with PKC isoforms and other potential targets will be crucial for the rational design of next-generation alkylglycerol-based therapeutics.

References

- 1. Some biological actions of alkylglycerols from shark liver oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural alkylglycerols restrain growth and metastasis of grafted tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple Beneficial Health Effects of Natural Alkylglycerols from Shark Liver Oil [mdpi.com]

- 4. Which alkylglycerols from shark liver oil have anti-tumour activities? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Physiological Significance of 1-O-Octadecylglycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-octadecylglycerol, a naturally occurring ether lipid also known as batyl alcohol, plays a multifaceted role in mammalian physiology. As a key intermediate in the biosynthesis of plasmalogens, it is integral to the structural integrity and function of cellular membranes, particularly in the nervous and cardiovascular systems. Beyond its structural role, 1-O-octadecylglycerol and its derivatives exhibit significant biological activities, including anti-cancer properties, modulation of the immune system, and involvement in cellular signaling cascades. This technical guide provides a comprehensive overview of the biochemical properties, metabolic pathways, and physiological significance of 1-O-octadecylglycerol, with a focus on quantitative data and detailed experimental methodologies relevant to researchers and drug development professionals.

Biochemical Properties and Metabolism

1-O-octadecylglycerol is a glycerolipid characterized by an octadecyl group attached to the sn-1 position of the glycerol (B35011) backbone via an ether linkage. This ether bond is more resistant to chemical and enzymatic degradation compared to the ester bonds found in more common glycerolipids like triglycerides.

Biosynthesis

The biosynthesis of 1-O-octadecylglycerol is the initial and committed step in the formation of all ether lipids, including plasmalogens. This process begins in the peroxisomes.

Experimental Protocol: Measurement of 1-O-octadecylglycerol Incorporation into Plasmalogens

This protocol describes the use of radiolabeled 1-O-octadecylglycerol to trace its incorporation into plasmalogens in cultured cells.

-

Cell Culture: Plate cells (e.g., fibroblasts, macrophages) in appropriate culture medium and grow to 80-90% confluency.

-

Radiolabeling: Add [³H]-1-O-octadecylglycerol to the culture medium at a final concentration of 1-5 µCi/mL.

-

Incubation: Incubate the cells for a specified time course (e.g., 2, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Lipid Extraction:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Scrape the cells into a glass tube containing a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Thin-Layer Chromatography (TLC):

-

Spot the lipid extract onto a silica (B1680970) gel TLC plate.

-

Develop the plate using a solvent system such as chloroform/methanol/acetic acid/water (50:30:8:4, v/v/v/v) to separate the different lipid classes.

-

Include known standards for plasmalogens and 1-O-octadecylglycerol.

-

-

Detection and Quantification:

-

Visualize the lipid spots using iodine vapor or a fluorescent spray.

-

Scrape the silica corresponding to the plasmalogen and 1-O-octadecylglycerol spots into scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of [³H]-1-O-octadecylglycerol incorporated into plasmalogens.

-

Catabolism

The catabolism of 1-O-octadecylglycerol is primarily carried out by the enzyme alkylglycerol monooxygenase (AGMO), a tetrahydrobiopterin-dependent enzyme located in the endoplasmic reticulum.[1] AGMO catalyzes the cleavage of the ether bond, yielding glycerol and a fatty aldehyde.[1]

Table 1: Kinetic Parameters of Alkylglycerol Monooxygenase (AGMO) [1]

| Substrate | Kₘ (µM) | Assay Method |

| Tetrahydrobiopterin | 2.6 | Fluorescence-HPLC-based |

| Tetrahydrobiopterin | 24.6 | UV-based |

| Tetrahydrobiopterin | 42 | Radiometric |

| 1-O-Pyrenedecyl-glycerol | 8.9 | Fluorescence-HPLC-based |

| Hexadecylglycerol | 11.1 | UV-based |

| Hexadecylglycerol | 12 | Radiometric |

Anti-Cancer Activity

A growing body of evidence suggests that 1-O-octadecylglycerol and its synthetic analogs possess anti-neoplastic properties. The proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways crucial for cancer cell survival.

While specific IC50 values for 1-O-octadecylglycerol against a wide range of cancer cell lines are not extensively documented, studies on related alkylglycerols and their derivatives have demonstrated significant cytotoxic effects. For instance, the synthetic ether lipid edelfosine (B1662340) (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), a derivative of 1-O-octadecylglycerol, has shown potent anti-cancer activity.

Immune Modulation

1-O-octadecylglycerol has been shown to exert immunomodulatory effects, influencing the activity of various immune cells, including macrophages. These effects are thought to contribute to its anti-cancer and anti-inflammatory properties.

Macrophage Activation

Studies have indicated that alkylglycerols can activate macrophages, leading to enhanced phagocytosis and production of cytokines. This activation is a key component of the innate immune response against pathogens and cancer cells.

Cytokine Production

The influence of 1-O-octadecylglycerol on the production of pro-inflammatory and anti-inflammatory cytokines is an area of active research. While specific quantitative data for 1-O-octadecylglycerol is limited, studies on other lipids provide a framework for understanding its potential effects. For example, certain phytosterols (B1254722) have been shown to increase the secretion of IL-6 and TNF-α from macrophages, albeit to a lesser extent than cholesterol.[2] Further research is needed to quantify the specific impact of 1-O-octadecylglycerol on the cytokine profile of immune cells.

Role in Cellular Signaling

1-O-octadecylglycerol and its metabolites can influence cellular signaling pathways, thereby affecting a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates cell growth and survival. A derivative of 1-O-octadecylglycerol, 1-O-octadecyl-2-O-methyl-glycerophosphocholine, has been shown to inhibit the transduction of growth signals via the MAPK cascade in MCF-7 breast cancer cells. This inhibition is achieved by interfering with the association of Raf-1 with the cell membrane, a critical step in the activation of the MAPK pathway.

Experimental Protocol: Raf-1 Activation Assay

This protocol outlines a method to assess the activation of Raf-1 kinase in response to cellular stimuli.

-

Cell Treatment: Treat cells with the desired stimulus (e.g., growth factors, 1-O-octadecylglycerol derivatives).

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Immunoprecipitation: Immunoprecipitate Raf-1 from the cell lysates using a specific anti-Raf-1 antibody.

-

Kinase Assay: Perform a linked kinase assay where the immunoprecipitated Raf-1 is incubated with recombinant MEK-1 and kinase-dead ERK-2. The activity of Raf-1 is measured by its ability to phosphorylate and activate MEK, which in turn phosphorylates ERK.[3]

-

Detection: The phosphorylation of ERK can be detected by Western blotting using a phospho-specific ERK antibody or by measuring the phosphorylation of a substrate like myelin basic protein (MBP) in the presence of [γ-³²P]ATP.

Diagram 1: Simplified MAPK Signaling Pathway and the Point of Inhibition by a 1-O-octadecylglycerol Derivative.

Caption: Inhibition of the MAPK pathway by a 1-O-octadecylglycerol derivative.

Protein Kinase C (PKC) Pathway

The PKC family of serine/threonine kinases plays a central role in various signal transduction pathways. Diacylglycerol (DAG) is a key activator of conventional and novel PKC isoforms. Given that 1-O-octadecylglycerol is a glycerol derivative, it and its metabolites could potentially influence PKC activity by modulating DAG levels or by directly interacting with PKC isoforms.

Experimental Protocol: Diacylglycerol (DAG) Production Assay

This protocol describes a method for measuring changes in cellular DAG levels.

-

Cell Labeling: Label cellular lipids by incubating cells with [³H]arachidonic acid or [¹⁴C]glycerol.

-

Cell Stimulation: Treat the cells with the desired agonist to stimulate DAG production.

-

Lipid Extraction: Extract total lipids from the cells using a chloroform/methanol/water mixture.

-

TLC Separation: Separate the lipid classes, including DAG, by thin-layer chromatography.

-

Quantification: Scrape the silica corresponding to the DAG spot and quantify the radioactivity by scintillation counting.

Diagram 2: Generalized Experimental Workflow for Assessing Cellular Signaling.

References

An In-depth Technical Guide to the Role of Batilol in Lipid Signaling Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Batilol (1-O-Octadecylglycerol), a naturally occurring alkylglycerol found in shark liver oil and hematopoietic organs, is an ether lipid with significant bioactive properties.[1][2] While historically investigated for its immunostimulatory and anti-tumor activities, recent research has illuminated its role as a modulator of critical intracellular lipid signaling pathways.[3] This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound exerts its influence, focusing primarily on its well-documented inhibitory effects on the Protein Kinase C (PKC) signaling cascade. We will detail the competitive inhibition mechanism, present relevant quantitative data for context, outline detailed experimental protocols for investigation, and visualize the key pathways and workflows.

Introduction: Ether Lipids and this compound

Ether lipids are a class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, distinguishing them from the more common diacyl lipids which have an ester bond. This structural difference confers unique physicochemical properties, influencing membrane fluidity, stability of lipid raft microdomains, and resistance to oxidative stress. This compound is a simple alkylglycerol, a precursor for the synthesis of more complex ether phospholipids. Beyond their structural roles, a subset of ether lipids, including this compound and its metabolites, function as potent signaling molecules.

The central hypothesis for the bioactivity of this compound and related alkylglycerols is their structural similarity to sn-1,2-diacylglycerol (DAG), a canonical second messenger. This mimicry allows them to interact with key signaling nodes, thereby modulating cellular processes like proliferation, differentiation, and apoptosis.

Core Signaling Pathway: Inhibition of Protein Kinase C (PKC)

The most substantiated mechanism of action for this compound in cellular signaling is the inhibition of the Protein Kinase C (PKC) family of enzymes.

The Canonical PLC/DAG/PKC Pathway

The PKC signaling cascade is central to numerous cellular functions. It is typically initiated by the activation of Phospholipase C (PLC) isozymes following stimulation of cell surface receptors.

-

PLC Activation: Receptor activation (e.g., by hormones or growth factors) stimulates PLC.

-

PIP₂ Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG.

-

PKC Activation: DAG remains in the plasma membrane and, in conjunction with Ca²⁺ (released from the ER by IP₃) and phosphatidylserine, recruits and activates conventional and novel PKC isoforms. This involves binding to the C1 domain on the PKC regulatory region, causing a conformational change that exposes the catalytic domain.

-

Downstream Phosphorylation: Activated PKC phosphorylates a multitude of substrate proteins on serine/threonine residues, triggering downstream cellular responses.

Mechanism of Inhibition by this compound

Studies have shown that alkylglycerols, including this compound, function as competitive antagonists of DAG. They bind to the C1 domain of PKC but fail to induce the conformational change necessary for activation. This leads to a concentration-dependent inhibition of PKC activity stimulated by DAG analogues.

-

Competitive Binding: this compound occupies the DAG binding site on the C1 domain of PKC.

-

No Allosteric Activation: Unlike DAG, the ether-linked structure of this compound does not correctly orient the catalytic domain for substrate phosphorylation.

-

Inhibition of Translocation: By blocking the C1 domain, this compound can prevent the stable association of PKC with the cell membrane, a critical step for its activation.

The net result is an attenuation of PKC-mediated signaling, which can lead to the inhibition of cell proliferation. This makes this compound and its synthetic analogues compelling candidates for therapeutic development, particularly in oncology.

Quantitative Data on PKC Inhibition

While specific IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values for this compound are not prominently available in the reviewed literature, studies consistently demonstrate a concentration-dependent inhibition of PKC activity by various alkylglycerols. For context, the table below provides IC₅₀ values for several well-characterized, potent PKC inhibitors that also target the enzyme through different mechanisms (e.g., ATP-competitive inhibition).

Table 1: IC₅₀ Values of Selected Protein Kinase C Inhibitors

| Inhibitor | Target Domain | Target Isoform(s) | IC₅₀ (nM) | Reference(s) |

|---|---|---|---|---|

| Alkylglycerides | C1 (DAG-competitive) | General PKC | Concentration-dependent | |

| Ruboxistaurin | C3 (ATP-competitive) | PKCβ1 / PKCβ2 | 4.7 - 5.9 | |

| Gö6983 | C3 (ATP-competitive) | Pan-PKC (Conventional/Novel) | 7 - 60 | |

| Staurosporine | C3 (ATP-competitive) | Pan-Kinase (Broad) | ~2.7 |

| Mitoxantrone | C4 (Substrate-competitive)| General PKC | 8500 (8.5 µM) | |

Note: IC₅₀ values are highly dependent on assay conditions, particularly the concentration of ATP for ATP-competitive inhibitors.

Potential Interaction with Other Signaling Pathways

While the evidence for PKC inhibition is robust, the pleiotropic effects of lipids suggest this compound may influence other pathways.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial pathway regulating cell growth and stress responses. Some studies have shown that alcohol (ethanol) can modulate MAPK signaling. Given that PKC can be an upstream activator of certain MAPK modules (e.g., Raf/MEK/ERK), it is plausible that this compound's inhibition of PKC could lead to downstream attenuation of MAPK activity. However, direct evidence for this compound modulating MAPK pathways independently of PKC is currently limited and represents an area for future investigation.

Detailed Experimental Protocols

Investigating the effects of this compound on lipid signaling pathways requires a combination of lipid extraction, cell fractionation, and enzymatic activity assays.

Protocol 1: Total Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is used to extract total lipids, including this compound and DAG, from cell or tissue samples for subsequent analysis by mass spectrometry.

-

Materials:

-

Chloroform (B151607), Methanol (HPLC grade)

-

Deionized water

-

Phosphate-Buffered Saline (PBS)

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer, Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

Sample Preparation: Harvest cultured cells by scraping into ice-cold PBS. Centrifuge at 500 x g for 5 min at 4°C. Discard the supernatant and record the wet weight of the cell pellet.

-

Homogenization: Resuspend the cell pellet in 0.8 mL of deionized water per 100 mg of cells.

-

Solvent Addition (Single Phase): To the aqueous suspension, add 3 mL of a chloroform:methanol (1:2, v/v) mixture. The final ratio of chloroform:methanol:water should be 1:2:0.8, creating a single phase.

-

Extraction: Vortex the mixture vigorously for 2 minutes and allow it to stand at room temperature for 30 minutes to ensure complete extraction.

-

Phase Separation: Add 1 mL of chloroform and 1 mL of deionized water to the tube. Vortex for 2 minutes.

-

Centrifugation: Centrifuge the sample at 1000 x g for 10 minutes at 4°C. This will separate the mixture into two distinct phases: an upper aqueous/methanol phase and a lower organic (chloroform) phase containing the lipids.

-

Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a clean glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Storage & Reconstitution: Store the dried lipid film at -80°C under argon or nitrogen. Reconstitute in an appropriate solvent (e.g., chloroform:methanol 1:1) for downstream analysis.

-

Protocol 2: PKC Translocation and Activity Assay

This protocol assesses the effect of this compound on PKC activation by measuring the translocation of PKC from the cytosol to the membrane fraction via Western Blot.

-

Materials:

-

Cell culture reagents, this compound, Phorbol 12-myristate 13-acetate (PMA, as a positive control)

-

Fractionation Buffer (e.g., 20 mM Tris-HCl pH 7.5, 250 mM sucrose, 2 mM EDTA, 10 mM EGTA, with protease and phosphatase inhibitors)

-

Ultracentrifuge

-

SDS-PAGE and Western Blot reagents

-

Primary antibody against the PKC isoform of interest (e.g., anti-PKCα)

-

HRP-conjugated secondary antibody and chemiluminescence substrate

-

-

Procedure:

-

Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with vehicle, this compound (at desired concentrations), and/or PMA for a specified time (e.g., 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and scrape into 1 mL of ice-cold Fractionation Buffer.

-

Homogenization: Lyse the cells using a Dounce homogenizer or by passing them through a 27-gauge needle 10-15 times on ice.

-

Cytosolic Fraction: Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C. The resulting supernatant is the cytosolic fraction.

-

Membrane Fraction: Wash the pellet from the previous step with Fractionation Buffer. Resuspend the pellet in Fractionation Buffer containing 1% Triton X-100 to solubilize membrane proteins. This is the membrane fraction.

-

Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a BCA or Bradford assay.

-

Western Blot Analysis:

-

Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with the primary anti-PKC antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

-

Analysis: Quantify the band intensity in each fraction. A decrease in the PKC signal in the cytosolic fraction and a corresponding increase in the membrane fraction indicates translocation (activation). Compare the extent of translocation in this compound-treated cells to control and PMA-treated cells.

-

Conclusion and Future Directions

This compound and other alkylglycerols are potent modulators of lipid signaling, primarily through the competitive inhibition of Protein Kinase C. By acting as a structural mimic of diacylglycerol, this compound effectively dampens PKC activation, thereby influencing fundamental cellular processes such as proliferation. This mechanism provides a strong rationale for its observed anti-tumor properties and positions it as a valuable lead compound in drug development.

Future research should focus on:

-

Isoform Specificity: Determining if this compound exhibits preferential inhibition towards specific PKC isoforms.

-

Quantitative Kinetics: Establishing precise IC₅₀ and Kᵢ values for this compound against a panel of PKC isoforms to better understand its potency.

-

MAPK and Other Pathways: Directly investigating the effects of this compound on the MAPK cascade and other potential signaling pathways to uncover the full spectrum of its bioactivity.

-

In Vivo Efficacy: Translating the in vitro findings into preclinical animal models to evaluate the therapeutic potential of this compound for diseases characterized by aberrant PKC signaling.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Batilol from Shark Liver Oil

For Researchers, Scientists, and Drug Development Professionals

Introduction